molecular formula C24H31ClO3 B583731 7-Chloromethyl Drospirenone CAS No. 932388-90-4

7-Chloromethyl Drospirenone

Katalognummer: B583731
CAS-Nummer: 932388-90-4
Molekulargewicht: 402.959
InChI-Schlüssel: YGBFZJNESAZJNB-MQSRJSRPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloromethyl Drospirenone involves several steps, starting from Drospirenone. One common method includes the chloromethylation of Drospirenone using chloromethyl methyl ether in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction is typically carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions to ensure high yield and purity. The final product is often purified using recrystallization or chromatographic techniques .

Biologische Aktivität

7-Chloromethyl Drospirenone is a synthetic progestogen derived from Drospirenone, which is known for its unique pharmacological properties, including antimineralocorticoid and antiandrogenic activities. This compound is primarily investigated for its potential applications in oral contraceptives and hormone replacement therapies.

Progestogenic Activity

This compound exhibits significant progestogenic activity comparable to that of natural progesterone. Research indicates that this compound effectively promotes endometrial transformation and inhibits ovulation in various animal models. The progestogenic potency of Drospirenone has been analyzed through several studies, demonstrating its ability to maintain pregnancy and regulate menstrual cycles.

Table 1: Comparative Progestogenic Potency of Drospirenone

CompoundRelative Potency (%)
Progesterone100
Drospirenone42
Norethisterone Acetate30

Antimineralocorticoid Activity

One of the standout features of this compound is its antimineralocorticoid activity. This action helps counteract the sodium-retaining effects commonly associated with estrogen in combined oral contraceptives. Studies have shown that at therapeutic doses, this compound induces mild natriuresis, which can mitigate fluid retention and related symptoms such as edema and weight gain.

The compound acts on the mineralocorticoid receptor, functioning similarly to progesterone by preventing sodium retention. This mechanism is crucial for patients who may experience adverse effects from estrogen-induced fluid retention.

Antiandrogenic Activity

In addition to its progestogenic and antimineralocorticoid effects, this compound possesses antiandrogenic properties. This activity has been demonstrated in studies involving castrated male rats where the compound inhibited the growth of accessory sex organs, suggesting its potential for treating conditions like polycystic ovary syndrome (PCOS) and acne.

Study 1: Endometrial Transformation in Rabbits

A study conducted on rabbits evaluated the endometrial transformation induced by subcutaneous administration of 0.3 mg of Drospirenone over five days. The results indicated a significant transformation of the endometrium, comparable to norethisterone acetate, confirming its effective progestogenic activity.

Study 2: Effects on Fluid Retention

In a clinical trial involving women using a combined oral contraceptive containing 3 mg of Drospirenone and 30 µg of ethinylestradiol (Yasmin), participants reported a reduction in cyclical weight gain and fluid retention symptoms. This outcome was attributed to the antimineralocorticoid effects of Drospirenone, highlighting its therapeutic benefits in hormonal contraceptive formulations.

Research Findings

  • Binding Affinity : The relative binding affinity (RBA) of this compound to various hormone receptors has been quantified:
    • Progesterone Receptor: 42%
    • Androgen Receptor: 0.6%
    • Mineralocorticoid Receptor: 100%

These findings suggest that while the compound effectively engages with progesterone and mineralocorticoid receptors, it has minimal interaction with androgen receptors, underscoring its selective action profile.

  • Drug Interactions : Investigations into potential drug interactions between Drospirenone and ethinylestradiol revealed no interference with either the progestogenic or antimineralocorticoid activities when administered together.

Eigenschaften

IUPAC Name

(1'R,2'S,3'S,5S,5'S,7'S,10'S,11'R,18'S)-18'-(chloromethyl)-7',11'-dimethylspiro[oxolane-5,6'-pentacyclo[8.8.0.02,7.03,5.011,16]octadec-15-ene]-2,14'-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31ClO3/c1-22-6-3-15(26)10-14(22)9-13(12-25)20-17(22)4-7-23(2)21(20)16-11-18(16)24(23)8-5-19(27)28-24/h10,13,16-18,20-21H,3-9,11-12H2,1-2H3/t13-,16-,17+,18+,20-,21+,22+,23+,24+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGBFZJNESAZJNB-MQSRJSRPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(=O)C=C1CC(C3C2CCC4(C3C5CC5C46CCC(=O)O6)C)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCC(=O)C=C1C[C@@H]([C@@H]3[C@@H]2CC[C@]4([C@H]3[C@@H]5C[C@@H]5[C@@]46CCC(=O)O6)C)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10239344
Record name 7-Chloromethyl drospirenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10239344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

403.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

932388-90-4
Record name 3′H-Cyclopropa[15,16]pregna-4,15-diene-21-carboxylic acid, 7-(chloromethyl)-15,16-dihydro-17-hydroxy-3-oxo-, γ-lactone, (7β,15α,16α,17α)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=932388-90-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Chloromethyl drospirenone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0932388904
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Chloromethyl drospirenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10239344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-CHLOROMETHYLDROSPIRENONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X282GQ16BX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.